molecular formula C14H10BrClOS B1621270 3-(4-Bromo-2-thienyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one CAS No. 219619-24-6

3-(4-Bromo-2-thienyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one

Cat. No. B1621270
CAS RN: 219619-24-6
M. Wt: 341.7 g/mol
InChI Key: SGZVTCYTDIDUID-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-thienyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one, commonly known as 'BTCP', is a synthetic compound that belongs to the family of phenylpropenones. It is a potent inhibitor of dopamine uptake, which makes it a potential candidate for the treatment of various neurological disorders.

Mechanism of Action

BTCP exerts its pharmacological effects by inhibiting the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. By blocking the dopamine transporter, BTCP increases the extracellular levels of dopamine, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other dopamine reuptake inhibitors such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
BTCP has been shown to increase the release of dopamine in the striatum, a brain region that is involved in motor control and reward processing. It also increases the levels of norepinephrine and serotonin, two other neurotransmitters that are involved in the regulation of mood and behavior. Moreover, BTCP has been found to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which play a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

BTCP is a potent and selective dopamine reuptake inhibitor that can be used to study the role of dopamine in various physiological and pathological processes. It has been extensively characterized in animal models of neurological disorders, making it a valuable tool for preclinical research. However, the use of BTCP in human studies is limited due to its potential toxicity and abuse liability.

Future Directions

The potential therapeutic applications of BTCP are still being explored, and there is a need for further research to elucidate its mechanism of action and safety profile. Some of the future directions for BTCP research include the development of more potent and selective dopamine reuptake inhibitors, the investigation of its effects on other neurotransmitter systems, and the evaluation of its efficacy in clinical trials for neurological disorders. Additionally, the use of BTCP in combination with other pharmacological agents or non-pharmacological interventions such as deep brain stimulation may enhance its therapeutic potential.

Scientific Research Applications

BTCP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to exhibit potent dopamine uptake inhibition, which is a hallmark of these disorders. Moreover, BTCP has been found to be effective in animal models of drug addiction, suggesting its potential use in the treatment of substance abuse disorders.

properties

IUPAC Name

3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClOS/c1-9-6-10(2-4-13(9)16)14(17)5-3-12-7-11(15)8-18-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZVTCYTDIDUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C=CC2=CC(=CS2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379039
Record name 3-(4-bromo-2-thienyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one

CAS RN

219619-24-6
Record name 3-(4-bromo-2-thienyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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